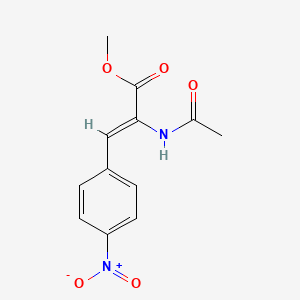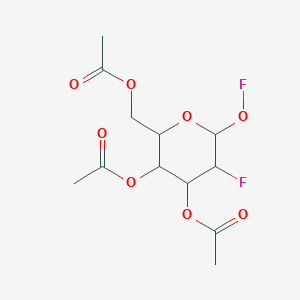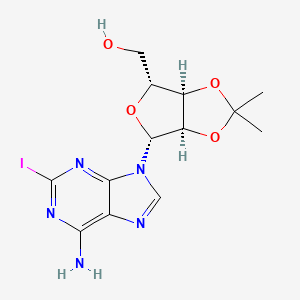
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine (TBUT) is a modified nucleoside used in organic chemistry and biochemistry. It is an important tool for organic synthesis and for the study of nucleic acid structure and function. TBUT is a useful reagent for the synthesis of modified nucleic acids, such as modified DNA and modified RNA. TBUT is also used to study the structure and function of nucleic acids, such as the effects of modifications on the stability, folding, and activity of nucleic acids.
Applications De Recherche Scientifique
RNA Synthesis
The compound is used in the solid-phase synthesis of ribonucleic acid (RNA) using beta-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . This process involves the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
Deprotection of Base-labile Phosphate
The compound is used in protocols describing the deprotection of base-labile phosphate . This process is crucial in the synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers .
Nucleobase Protecting Groups
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is used in the deprotection of nucleobase protecting groups . This is an important step in the synthesis of oligoribonucleotides .
Automated Oligoribonucleotide Synthesis
This compound is used in automated chemical synthesis of oligoribonucleotides by means of the phosphoramidite method . This procedure can be modified to utilize any standard synthesizer .
5. Oxidation of Primary and Secondary TBDMS Ethers The compound is used in a sequential one-pot synthesis for the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers . This process tolerates acid-sensitive protecting groups and leaves tert-butyldiphenylsilyl ethers and phenolic TBDMS groups untouched .
Fluoride-labile 2’-O-(tert-butyldimethylsilyl) Protecting Groups
The compound is used in the deprotection of fluoride-labile 2’-O-(tert-butyldimethylsilyl) protecting groups of crude synthetic oligoribonucleotides . This process is crucial in the synthesis of oligoribonucleotides .
Mécanisme D'action
Target of Action
The primary target of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the RNA molecule . This compound is used in the solid-phase synthesis of ribonucleic acid (RNA), specifically in the protection of the ribose 2’-hydroxyl group .
Mode of Action
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine interacts with its target during the RNA synthesis process. It is used in combination with β-cyanoethyl phosphoramidite chemistry . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of RNA synthesis. It is involved in the solid-phase synthesis of RNA using β-cyanoethyl phosphoramidite chemistry . The 3’-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene .
Result of Action
The result of the action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the successful synthesis of RNA sequences . The compound allows for the protection of the ribose 2’-hydroxyl group during the synthesis, contributing to the production of high-quality synthetic RNA .
Action Environment
The action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is influenced by the conditions of the RNA synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s effectiveness in the RNA synthesis process .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine' involves the protection of the 2'- and 5'-hydroxyl groups of uridine with tert-butyldimethylsilyl (TBDMS) and trityl groups, respectively. The TBDMS group is a common protecting group for hydroxyl groups in organic synthesis, while the trityl group is a bulky protecting group that can be easily removed under mild conditions. The protected uridine is then coupled with the appropriate reagents to form the desired compound.", "Starting Materials": [ "Uridine", "tert-Butyldimethylsilyl chloride", "Trityl chloride", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protection of 2'-hydroxyl group with TBDMS: Uridine is dissolved in dry dichloromethane and treated with TBDMS chloride, triethylamine, and dimethylformamide. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of uridine to the TBDMS-protected derivative.", "Protection of 5'-hydroxyl group with trityl: The TBDMS-protected uridine is dissolved in dry dichloromethane and treated with trityl chloride, diisopropylethylamine, and N,N'-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of uridine to the trityl-protected derivative.", "Coupling of protected uridine derivatives: The TBDMS- and trityl-protected uridine derivatives are dissolved in dry dichloromethane and treated with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of the protected uridine derivatives to the desired compound.", "Deprotection of TBDMS and trityl groups: The desired compound is dissolved in methanol and treated with sodium bicarbonate. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete removal of the TBDMS and trityl groups. The product is then purified by column chromatography to yield the final product." ] } | |
Numéro CAS |
117136-35-3 |
Nom du produit |
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine |
Formule moléculaire |
C₃₄H₄₀N₂O₆Si |
Poids moléculaire |
600.78 |
Synonymes |
2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)urdine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)


